5-Phenyl-1,2,3,4-thiatriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,2,3,4-thiatriazole is a heterocyclic compound with the molecular formula C₇H₅N₃S and a molecular weight of 163.20 g/mol . This compound is characterized by a thiatriazole ring, which consists of three nitrogen atoms and one sulfur atom, fused with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-thiatriazole typically involves the reaction of phenyl isothiocyanate with sodium azide in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thiatriazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenyl-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring into other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiatriazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiatriazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,2,3,4-thiatriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials, such as ligands for nanocrystals and quantum dots.
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,2,3,4-thiatriazole involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Thiatriazole: A parent compound with similar structural features but without the phenyl group.
1,3,4-Thiadiazole: Another sulfur-containing heterocycle with different nitrogen atom positioning.
1,2,4-Triazole: A nitrogen-rich heterocycle with diverse biological activities.
Uniqueness: 5-Phenyl-1,2,3,4-thiatriazole stands out due to its unique combination of a thiatriazole ring and a phenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34733-85-2 |
---|---|
Molekularformel |
C7H5N3S |
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
5-phenylthiatriazole |
InChI |
InChI=1S/C7H5N3S/c1-2-4-6(5-3-1)7-8-9-10-11-7/h1-5H |
InChI-Schlüssel |
PXZQTGLTLYTSHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.